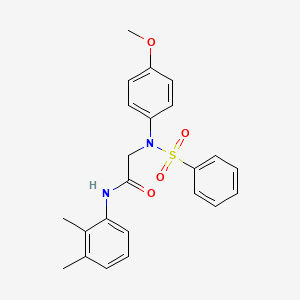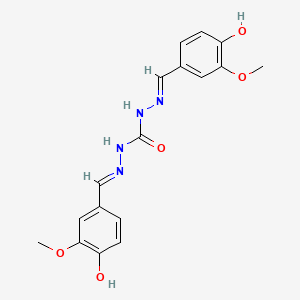![molecular formula C16H12N6OS B6125352 2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6125352.png)
2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-quinazolinone
Vue d'ensemble
Description
2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-quinazolinone, also known as PTMQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Applications De Recherche Scientifique
Antiallergic Activity
Compounds related to 2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-quinazolinone have demonstrated significant antiallergic activity. For instance, 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt, a compound with a similar structure, was found to be active in rat passive cutaneous anaphylaxis and passive peritoneal anaphylaxis tests. This indicates its potential as an antiallergic agent (Peet et al., 1986).
Antimicrobial Activity
A range of quinazolinone derivatives, including those with structures related to the compound , have shown promising antimicrobial activities. For instance, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety exhibited good antimicrobial properties. Such derivatives demonstrated inhibitory effects against various pathogens, indicating their potential for developing new antimicrobial agents (Yan et al., 2016).
Cytotoxicity and Anticancer Properties
Certain quinazolinone compounds have been studied for their cytotoxicity and potential anticancer properties. For example, 3-[[(3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-1H-2-indolinones were synthesized and evaluated for cytotoxicity against human tumor cell lines, showing potential as anticancer agents (Gürsoy & Karalı, 2003).
Enzyme Inhibition and Anticonvulsant Properties
Quinazolinone derivatives have been explored for their potential as enzyme inhibitors and anticonvulsant agents. A series of 6,8-disubstituted quinazolinones were synthesized and evaluated for their inhibitory activities against enzymes like monoamine oxidase and succinate dehydrogenase, as well as for anticonvulsant properties, showing promising results in these areas (Shrimali et al., 1991).
Propriétés
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c23-15-12-8-4-5-9-13(12)17-14(18-15)10-24-16-19-20-21-22(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNKCEHOMQLBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6125278.png)



![2'-(4-ethyl-1-piperazinyl)-4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6125327.png)
![diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate](/img/structure/B6125334.png)
![N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6125342.png)
![(6-methoxy-2-naphthyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6125343.png)
![4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6125344.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125345.png)

![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6125366.png)
![3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6125377.png)
![7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6125378.png)